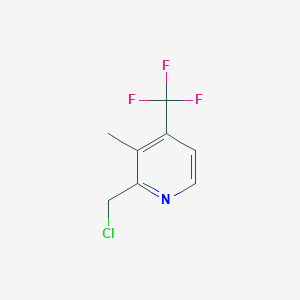![molecular formula C13H22BN3O2 B13546186 1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a triazole ring, a boron-containing dioxaborolane group, and a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction. This involves the reaction of a suitable boronic acid or boronate ester with the triazole derivative under appropriate conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where a suitable alkylating agent is used to attach the propyl group to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the boron-containing dioxaborolane group can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the dioxaborolane group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the dioxaborolane group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include boronic acids, reduced triazole derivatives, and substituted triazole compounds. These products can have diverse applications in organic synthesis and medicinal chemistry.
科学的研究の応用
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other transformations.
Biology: In biological research, the compound can be used as a probe or ligand in studies involving boron-containing compounds and their interactions with biological molecules.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as boron-containing polymers and catalysts.
作用機序
The mechanism of action of 1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole involves its interaction with molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane group but has a phenyl ring instead of a triazole ring.
4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane: This compound has a pyrazole ring instead of a triazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: This compound contains a tetrahydropyridine ring instead of a triazole ring.
Uniqueness
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct reactivity and potential applications compared to similar compounds with different ring structures. The combination of the triazole ring and the dioxaborolane group makes this compound versatile for various chemical transformations and applications in research and industry.
特性
分子式 |
C13H22BN3O2 |
|---|---|
分子量 |
263.15 g/mol |
IUPAC名 |
1-propyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]triazole |
InChI |
InChI=1S/C13H22BN3O2/c1-6-9-17-10-11(15-16-17)7-8-14-18-12(2,3)13(4,5)19-14/h7-8,10H,6,9H2,1-5H3/b8-7+ |
InChIキー |
SQTVRWSXOGJMMP-BQYQJAHWSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=N2)CCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=N2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)



methyl}prop-2-enamide](/img/structure/B13546190.png)



